molecular formula C8H6Cl4O2 B147479 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol CAS No. 7154-26-9

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol

Cat. No.: B147479
CAS No.: 7154-26-9
M. Wt: 275.9 g/mol
InChI Key: VUQMHVFWBWRJSH-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol is an organic compound with the molecular formula C8H6Cl4O2 This compound is characterized by the presence of four chlorine atoms and two hydroxyl groups attached to a xylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol typically involves the chlorination of p-xylene followed by the introduction of hydroxyl groups. One common method includes the following steps:

    Chlorination of p-xylene: p-Xylene is subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 2,3,5,6-tetrachloro-p-xylene.

    Hydroxylation: The tetrachloro derivative is then treated with a hydroxylating agent, such as hydrogen peroxide (H2O2) or a peracid, to introduce hydroxyl groups at the alpha positions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to other functional groups.

    Substitution: Chlorine atoms can be substituted with other groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) under appropriate conditions.

Major Products:

    Oxidation: Formation of tetrachloro-p-xylene-dione or tetrachloro-p-xylene-carboxylic acid.

    Reduction: Formation of partially or fully dechlorinated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and hydroxyl groups allows it to form specific interactions, such as hydrogen bonding or halogen bonding, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 2,3,5,6-Tetrachloro-1,4-benzenedimethanol
  • 2,3,5,6-Tetrachloro-1,4-bis(hydroxymethyl)benzene
  • 2,3,5,6-Tetrachloro-4-(hydroxymethyl)phenylmethanol

Comparison: 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol is unique due to the specific positioning of chlorine atoms and hydroxyl groups on the xylene backbone. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of four chlorine atoms enhances its electrophilicity, making it more reactive in substitution reactions. Additionally, the hydroxyl groups provide sites for oxidation and reduction reactions, allowing for diverse chemical transformations.

Properties

IUPAC Name

[2,3,5,6-tetrachloro-4-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Cl4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQMHVFWBWRJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)CO)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221774
Record name 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol
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Molecular Weight

275.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7154-26-9
Record name 2,3,5,6-Tetrachloro-1,4-benzenedimethanol
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Record name 2,3,5,6-Tetrachloro-1,4-benzenedimethanol
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Record name 1, 2,3,5,6-tetrachloro-
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Record name 2,3,5,6-Tetrachloro-p-xylene-alpha,alpha-diol
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Record name 2,3,5,6-tetrachloro-p-xylene-α,α-diol
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Record name 2,3,5,6-TETRACHLORO-1,4-BENZENEDIMETHANOL
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